molecular formula C14H16N4O3S2 B2612460 Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 898462-65-2

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Cat. No.: B2612460
CAS No.: 898462-65-2
M. Wt: 352.43
InChI Key: HJRJICSIHZVKJC-UHFFFAOYSA-N
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Description

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a complex organic compound that features a thiadiazole ring, a phenylurea moiety, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylurea Moiety: The thiadiazole intermediate is then reacted with phenyl isocyanate to introduce the phenylurea group.

    Esterification: Finally, the compound is esterified with methyl butanoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylurea moiety can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding amides or ethers.

Scientific Research Applications

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate involves its interaction with specific molecular targets. The phenylurea moiety can interact with enzymes, potentially inhibiting their activity. The thiadiazole ring can participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate
  • Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Uniqueness

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-3-10(11(19)21-2)22-14-18-17-13(23-14)16-12(20)15-9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRJICSIHZVKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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